molecular formula C6H3ClN2OS B12575757 4-Cyano-3-methyl-1,2-thiazole-5-carbonyl chloride CAS No. 269401-38-9

4-Cyano-3-methyl-1,2-thiazole-5-carbonyl chloride

Cat. No.: B12575757
CAS No.: 269401-38-9
M. Wt: 186.62 g/mol
InChI Key: LWJVKRCPZKMARH-UHFFFAOYSA-N
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Description

4-Cyano-3-methyl-1,2-thiazole-5-carbonyl chloride is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3-methyl-1,2-thiazole-5-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2-thiazole-5-carboxylic acid with thionyl chloride, which results in the formation of the carbonyl chloride derivative . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3-methyl-1,2-thiazole-5-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amides, esters, thioesters, and various oxidized or reduced derivatives of the thiazole ring .

Mechanism of Action

The mechanism of action of 4-Cyano-3-methyl-1,2-thiazole-5-carbonyl chloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target . The thiazole ring’s aromaticity and electron distribution play a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-3-methyl-1,2-thiazole-5-carbonyl chloride is unique due to the presence of both a cyano group and a carbonyl chloride group on the thiazole ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations .

Properties

CAS No.

269401-38-9

Molecular Formula

C6H3ClN2OS

Molecular Weight

186.62 g/mol

IUPAC Name

4-cyano-3-methyl-1,2-thiazole-5-carbonyl chloride

InChI

InChI=1S/C6H3ClN2OS/c1-3-4(2-8)5(6(7)10)11-9-3/h1H3

InChI Key

LWJVKRCPZKMARH-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1C#N)C(=O)Cl

Origin of Product

United States

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